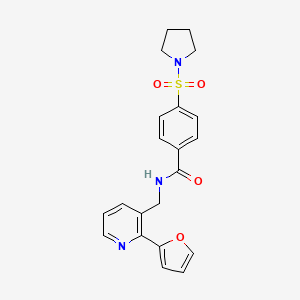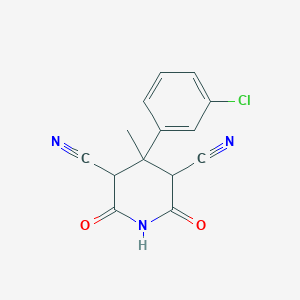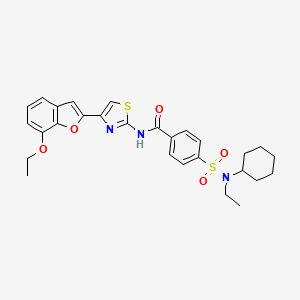
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules that feature multiple functional groups, indicative of its potential for diverse chemical reactions and properties. The presence of benzofuran, thiazole, and benzamide groups suggests it could exhibit interesting biological activities, which could be explored in medicinal chemistry and material sciences.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step synthetic routes starting from readily available or specially designed precursors. The synthesis could involve steps like cyclization reactions, amide bond formation, and sulfamoylation. For instance, the synthesis of Co(II) complexes with related benzothiazole derivatives suggests the use of elemental analysis, FT-IR, and mass spectrometry for structural identification (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of compounds containing benzofuran, thiazole, and benzamide units can be characterized using techniques like X-ray diffraction, NMR spectroscopy, and crystallography. These methods help in determining the conformational stability and the geometry of the molecule. For similar compounds, studies have revealed diverse modes of supramolecular aggregation and order vs. disorder phenomena (B. K. Sagar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Benzamide derivatives, such as the one you're interested in, have been extensively studied for their biological activities. For instance, derivatives like 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its alkyl variants have demonstrated potential antifungal properties. This indicates the potential of similar compounds in pharmaceutical applications, especially in antifungal drug development (Narayana et al., 2004).
Anticancer Activity
Compounds structurally similar to the benzamide have also shown anticancer activities. For example, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for anticancer activity against several cancer cell lines, displaying moderate to excellent activities compared to standard drugs (Ravinaik et al., 2021).
Cytotoxic and Antimicrobial Effects
Moreover, benzothiazole derivatives, including compounds like N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for cytotoxic and antimicrobial activities. Some derivatives have shown significant cytotoxicity against cancer cell lines, as well as moderate inhibitory effects on bacterial growth, suggesting their potential in the development of new antimicrobial and anticancer agents (Nam et al., 2010).
Co(II) Complexes for Fluorescence and Anticancer Activity
Complexes involving similar benzamide structures have been synthesized, exhibiting interesting fluorescence properties and potential anticancer activities. For example, Co(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide have shown fluorescence quenching with specific dyes and demonstrated cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Eigenschaften
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-3-31(21-10-6-5-7-11-21)38(33,34)22-15-13-19(14-16-22)27(32)30-28-29-23(18-37-28)25-17-20-9-8-12-24(35-4-2)26(20)36-25/h8-9,12-18,21H,3-7,10-11H2,1-2H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZWCNASBJDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


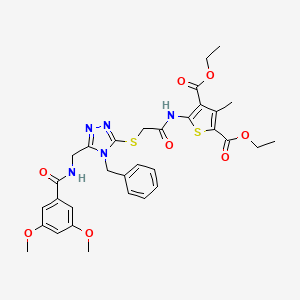
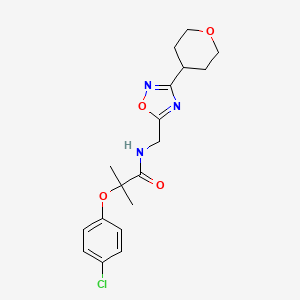
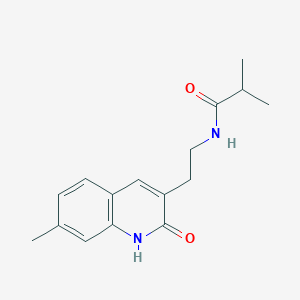

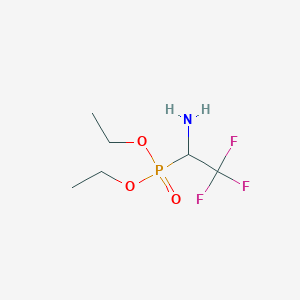
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)
